(3-Phenoxybenzoyl)amino-2-propyne
Description
"(3-Phenoxybenzoyl)amino-2-propyne" is a synthetic organic compound featuring a propargylamine backbone (amino-2-propyne) conjugated with a 3-phenoxybenzoyl group. This structure combines the reactivity of an alkyne group with the aromatic and electron-withdrawing properties of the phenoxybenzoyl moiety, making it a candidate for applications in medicinal chemistry, catalysis, or polymer synthesis.
Properties
Molecular Formula |
C16H13NO2 |
|---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
3-phenoxy-N-prop-2-ynylbenzamide |
InChI |
InChI=1S/C16H13NO2/c1-2-11-17-16(18)13-7-6-10-15(12-13)19-14-8-4-3-5-9-14/h1,3-10,12H,11H2,(H,17,18) |
InChI Key |
ANCLJIYEUQQUIX-UHFFFAOYSA-N |
Canonical SMILES |
C#CCNC(=O)C1=CC(=CC=C1)OC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence () focuses on heterocyclic compounds like substituted oxazoloquinolines and imidazole carboxylates synthesized via polyphosphoric acid (PPA)-mediated cyclization.
Amino-Alkyne Derivatives
Compounds with amino-alkyne motifs (e.g., propargylamines) are known for their utility in click chemistry and as intermediates for heterocycle synthesis. For instance:
- Methyl 3-arylamino-2-benzoylaminobut-2-enoate (3) (from ): This precursor shares a benzoylated amino group but lacks the propargyl moiety. Its cyclization under PPA yields oxazoloquinolines or imidazole carboxylates, highlighting the role of electron-withdrawing groups in directing cyclization pathways.
- "(3-Phenoxybenzoyl)amino-2-propyne": The propargyl group could enable distinct reactivity, such as Huisgen cycloaddition (click chemistry) or alkyne-based polymerizations, which are absent in the saturated analogs described in .
Aromatic Benzoyl Derivatives
The 3-phenoxybenzoyl group in the target compound contrasts with the simpler benzoyl groups in :
- Substituted 4-Methyl-2-phenyl[1,3]oxazolo[4,5-c]quinolines (4): These contain a fused oxazole-quinoline system stabilized by aromaticity. The phenoxy substituent in "this compound" may alter solubility or steric effects compared to unsubstituted benzoyl groups.
- Methyl 1-Aryl-5-methyl-2-phenyl-1H-imidazole-4-carboxylates (5) : These imidazole derivatives rely on carboxylate esters for stability. The propargyl group in the target compound could introduce competing reactivity (e.g., alkyne oxidation or nucleophilic attack).
Reactivity and Stability
- Thermal Stability: The PPA-mediated cyclization in occurs at 130–140°C, suggesting that similar conditions might destabilize "this compound" due to the labile propargyl group.
Data Table: Key Properties of Comparable Compounds
Research Findings and Limitations
- Functional Group Compatibility : The propargyl group’s sensitivity to acids (e.g., PPA) could preclude the use of harsh cyclization conditions, necessitating milder methodologies.
- Data Gaps: No experimental data on the target compound’s stability, yield, or biological activity are available in the provided evidence.
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